Technical Documentation Center

Ribuvaptan Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ribuvaptan
  • CAS: 1245620-47-6

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of Ribuvaptan (BAY 86-8050): A Dual V1a/V2 Receptor Antagonist

Executive Summary & Mechanistic Rationale Arginine vasopressin (AVP) regulates fluid homeostasis and vascular tone via G-protein-coupled receptors (GPCRs), primarily the V1a and V2 subtypes. In pathophysiological states...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Arginine vasopressin (AVP) regulates fluid homeostasis and vascular tone via G-protein-coupled receptors (GPCRs), primarily the V1a and V2 subtypes. In pathophysiological states such as congestive heart failure (CHF) and chronic kidney disease, elevated AVP levels drive maladaptive processes: V1a activation induces severe vasoconstriction and myocardial hypertrophy, while V2 activation promotes excessive free water retention (aquaresis inhibition).

To therapeutically intercept both pathways, Bayer developed structurally distinct molecules, notably Ribuvaptan (BAY 86-8050) and Pecavaptan, which act as highly potent dual V1a/V2 receptor antagonists[1]. Ribuvaptan was identified as a novel, potent dual-acting antagonist with excellent pharmacokinetic properties, engineered to counteract both vascular resistance and fluid overload simultaneously without triggering the reflex neurohormonal activation often seen with pure V2-selective agents[2]. Ribuvaptan serves as a primary benchmark for dual V1a/V2 antagonism, distinguishing itself from older, selective V1a antagonists like Relcovaptan[3].

This technical guide outlines the rigorous in vitro methodologies required to quantify the binding affinity ( Ki​ ) and functional potency ( IC50​ ) of Ribuvaptan.

Receptor Signaling & Antagonism Dynamics

To understand the assay design, one must first map the divergent intracellular pathways of the V1a and V2 receptors. A true dual antagonist must effectively uncouple both the Gq​/11 (calcium-dependent) and Gs​ (cAMP-dependent) signaling cascades.

G cluster_V1a V1a Receptor Pathway (Vascular Smooth Muscle) cluster_V2 V2 Receptor Pathway (Renal Collecting Duct) Ribuvaptan Ribuvaptan (BAY 86-8050) Dual V1a/V2 Antagonist V1aR V1a Receptor Ribuvaptan->V1aR Competitive Inhibition V2R V2 Receptor Ribuvaptan->V2R Competitive Inhibition Gq Gq/11 Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Vasoconstriction Vasoconstriction & Myocardial Hypertrophy Ca2->Vasoconstriction Gs Gs Protein V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP ↑ AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 AQP2 Translocation (Water Retention) PKA->AQP2

Figure 1: Dual antagonism mechanism of Ribuvaptan on V1a and V2 GPCR signaling pathways.

Quantitative Data: Binding Affinity & Functional Potency

The table below summarizes the in vitro pharmacological profile of the dual-antagonist class (represented by Ribuvaptan and its close structural analog Pecavaptan) against established selective benchmark compounds[3],[1].

CompoundTarget SelectivityhV1a Binding Affinity ( Ki​ , nM)hV2 Binding Affinity ( Ki​ , nM)hV1a Functional IC50​ (nM)hV2 Functional IC50​ (nM)
Ribuvaptan (BAY 86-8050) Dual V1a/V2< 1.0< 1.0PotentPotent
Pecavaptan (BAY 1753011) Dual V1a/V20.50.63.61.7
Tolvaptan V2 Selective> 1000.43> 10001.2
Relcovaptan (SR 49059) V1a Selective1.1> 10002.8> 1000

*Ribuvaptan exhibits a highly potent, balanced dual-affinity profile structurally and pharmacologically comparable to Pecavaptan[1],[2].

Self-Validating Experimental Protocols

To generate the binding and functional data shown above, a self-validating assay matrix must be employed. The causality behind specific buffer additives and filter treatments is critical for preventing assay artifacts.

Workflow Membrane 1. Membrane Prep (HEK293-hV1a/hV2) Incubation 2. Ligand Incubation ([3H]-AVP + Drug) Membrane->Incubation Filtration 3. Rapid Filtration (0.3% PEI GF/B) Incubation->Filtration Washing 4. Buffer Wash (Remove Unbound) Filtration->Washing Scintillation 5. Scintillation Counting (CPM) Washing->Scintillation Analysis 6. Ki Calculation (Cheng-Prusoff) Scintillation->Analysis

Figure 2: Step-by-step workflow for the in vitro radioligand binding affinity assay.

Competitive Radioligand Binding Assay ( Ki​ Determination)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of Ribuvaptan by measuring its ability to displace the native radiolabeled agonist, [3H] -AVP.

Step-by-Step Methodology:

  • Membrane Preparation: Cultured HEK-293 cells stably expressing human V1a or V2 receptors are homogenized in ice-cold lysis buffer. Membranes are pelleted via ultracentrifugation (100,000 x g for 30 min) and resuspended in assay buffer.

  • Assay Buffer Formulation (Critical Step): Prepare 50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Causality Note: GPCRs exist in high and low-affinity states. The high-affinity state requires active coupling to the intracellular G-protein. The addition of 5 mM MgCl2​ is strictly required to stabilize the ternary complex (Ligand-Receptor-G protein). Omission of Mg2+ causes receptor uncoupling, artificially skewing the native agonist's affinity and invalidating the Cheng-Prusoff calculation.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM [3H] -AVP, and varying concentrations of Ribuvaptan ( 10−12 to 10−5 M). Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality Note: AVP is highly basic and lipophilic, prone to sticking to glass fibers. PEI is a cationic polymer that neutralizes the filter's negative charge, drastically reducing non-specific binding (NSB) and validating the assay's signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Functional cAMP Accumulation Assay ( IC50​ Determination for V2)

Binding affinity does not prove antagonism. A functional assay is required to prove that Ribuvaptan blocks V2-mediated Gs​ signaling.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-293-hV2 cells in a 384-well microplate.

  • Stimulation Buffer: Prepare Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, 0.1% BSA, and 1 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs rapidly hydrolyze newly synthesized cAMP into AMP, leading to false-negative functional responses. IBMX ensures cAMP accumulates linearly, providing a stable readout.

  • Antagonist Pre-incubation: Add Ribuvaptan dose-response dilutions to the cells and incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add an EC80​ concentration of AVP (typically ~1 nM) to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Lyse cells and quantify intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. The concentration of Ribuvaptan that reduces the AVP-induced cAMP signal by 50% is recorded as the IC50​ .

Conclusion

The in vitro pharmacological profiling of Ribuvaptan confirms its status as a highly potent, balanced dual V1a/V2 receptor antagonist. By utilizing self-validating radioligand displacement and functional cAMP/calcium mobilization assays, researchers can accurately map the receptor kinetics that underpin its efficacy in reversing both AVP-mediated vasoconstriction and fluid retention in heart failure models.

References

  • Aquaretic – Knowledge and References Source: Taylor & Francis URL:1

  • MCR 2018 (Abstracts & Pharmacokinetic Profiling) Source: Heinrich Heine University Düsseldorf (HHU) URL:2

  • WO2017191117A1 - V1a receptor antagonists for use in the treatment of renal diseases Source: Google Patents URL:3

Sources

Exploratory

Preclinical Pharmacology Profile of Ribuvaptan (BAY 86-8050): A Technical Guide

Executive Summary & Target Rationale Arginine Vasopressin (AVP) plays a maladaptive role in the progression of congestive heart failure (CHF). While selective V2 receptor antagonists (vaptans) successfully induce aquares...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

Arginine Vasopressin (AVP) plays a maladaptive role in the progression of congestive heart failure (CHF). While selective V2 receptor antagonists (vaptans) successfully induce aquaresis by blocking water reabsorption in the renal collecting ducts, they inherently trigger a compensatory increase in circulating AVP. This excess AVP activates vascular and myocardial V1a receptors, leading to deleterious vasoconstriction, increased afterload, and myocardial hypertrophy[1].

Ribuvaptan (BAY 86-8050) was engineered as a highly potent, dual V1a/V2 receptor antagonist. By simultaneously blocking both receptor subtypes, Ribuvaptan provides the aquaretic benefits of V2 antagonism while actively shielding the cardiovascular system from V1a-mediated deterioration. As a Senior Application Scientist, I present this whitepaper to dissect the preclinical pharmacology, assay methodologies, and translational scaling of Ribuvaptan, detailing the causality behind our experimental models.

Receptor Pharmacology & Signaling Blockade

The dual antagonism of Ribuvaptan requires precise stoichiometric evaluation to ensure balanced blockade. V1a receptors couple to Gq proteins (activating Phospholipase C and increasing intracellular Ca2+), whereas V2 receptors couple to Gs proteins (activating Adenylyl Cyclase and increasing cAMP)[2].

V1aV2_Signaling AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (Vascular/Heart) AVP->V1aR V2R V2 Receptor (Renal Collecting Duct) AVP->V2R Ribuvaptan Ribuvaptan (BAY 86-8050) Dual Antagonist Ribuvaptan->V1aR Blocks Ribuvaptan->V2R Blocks Gq Gq Protein V1aR->Gq Gs Gs Protein V2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Ca2 ↑ Intracellular Ca2+ PLC->Ca2 cAMP ↑ cAMP / PKA AC->cAMP Vasoconstriction Vasoconstriction & Hypertrophy Ca2->Vasoconstriction Aquaporin Aquaporin-2 (Water Retention) cAMP->Aquaporin

Figure 1: Vasopressin V1a/V2 signaling pathways and dual receptor blockade by Ribuvaptan.

Quantitative Pharmacodynamics

Ribuvaptan demonstrates high-affinity binding to human vasopressin receptors, characterized by low-nanomolar target engagement that translates directly into functional antagonism without intrinsic agonist activity.

Table 1: Preclinical Pharmacological Parameters of Ribuvaptan (BAY 86-8050)

ParameterTarget / ModelValue / Outcome
Binding Affinity (Ki)Human V1a Receptor1.74 nM[2]
Binding Affinity (Ki)Human V2 ReceptorLow nanomolar range
Functional ActivityV2 Receptor (cAMP)Potent Antagonism (Rightward shift)
Functional ActivityV1a Receptor (IP1/Ca2+)Potent Antagonism (Inhibition of PLC)
In Vivo EfficacyRat Diuresis ModelDose-dependent aquaresis; no natriuresis
In Vivo EfficacyPaced Dog HF ModelDecreased LVEDP, improved cardiac output
Protocol: Self-Validating In Vitro Pharmacodynamic Workflow

To establish a trustworthy pharmacological profile, binding affinity must be coupled with functional antagonism assays to rule out partial agonism. This creates a self-validating system where physical binding is proven to cause the intended physiological blockade.

Step 1: Membrane Preparation & Radioligand Binding (Target Engagement)

  • Rationale: Direct measurement of thermodynamic binding affinity (Ki) independent of cellular signal amplification.

  • Method: Isolate plasma membranes from CHO cells stably expressing human V1a or V2 receptors. Incubate 10 µg of membrane protein with 0.5 nM [3H]-AVP and serial dilutions of Ribuvaptan (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Validation: Harvest via rapid vacuum filtration onto GF/C glass fiber filters. Measure bound radioactivity using liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Step 2: TR-FRET cAMP Accumulation Assay (V2 Functional Antagonism)

  • Rationale: Confirms that V2 receptor occupation translates to the inhibition of Gs-mediated adenylyl cyclase activity.

  • Method: Seed V2-expressing cells in 384-well plates. Pre-incubate with Ribuvaptan for 30 minutes, followed by stimulation with an EC80 concentration of AVP.

  • Validation: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. A rightward shift in the AVP dose-response curve confirms competitive antagonism.

Step 3: IP1 Accumulation Assay (V1a Functional Antagonism)

  • Rationale: V1a activation leads to rapid IP3 generation, which is transient. Measuring IP1 (a stable downstream metabolite) in the presence of LiCl provides a robust readout of Gq inhibition.

  • Method: Stimulate V1a-expressing cells with AVP (EC80) in the presence of Ribuvaptan and 50 mM LiCl. Quantify IP1 via Homogeneous Time-Resolved Fluorescence (HTRF).

In Vivo Efficacy & Translational Models

The preclinical transition from in vitro to in vivo requires models that accurately reflect human hemodynamics and neurohormonal compensatory mechanisms.

The Paced Dog Model of Heart Failure

While rodent diuresis models are sufficient for confirming V2-mediated aquaresis, they fail to recapitulate the complex cardiovascular hemodynamics of human CHF. The Rapid Ventricular Pacing (RVP) dog model is the gold standard for evaluating dual V1a/V2 antagonists. Continuous high-frequency pacing depletes myocardial ATP, downregulates beta-adrenergic receptors, and induces severe biventricular dilation and neurohormonal activation (including elevated AVP).

Paced_Dog_Workflow Baseline 1. Baseline Echocardiography Pacemaker 2. Pacemaker Implantation Baseline->Pacemaker Pacing 3. Rapid Pacing (220-240 bpm) Pacemaker->Pacing HF_Confirmation 4. HF Confirmation (LVEDP ↑, EF ↓) Pacing->HF_Confirmation Dosing 5. Ribuvaptan Administration HF_Confirmation->Dosing Monitoring 6. Telemetry & Urine Output Dosing->Monitoring

Figure 2: Experimental workflow for the Rapid Ventricular Pacing (RVP) dog model of heart failure.

Protocol: Rapid Ventricular Pacing (RVP) and Hemodynamic Evaluation
  • Step 1: Surgical Instrumentation: Under general anesthesia, implant a programmable pacemaker lead into the right ventricular apex. Implant a solid-state pressure transducer in the left ventricle (for LVEDP) and a telemetry transmitter in the descending aorta (for MAP).

  • Step 2: Baseline Validation: Allow a 14-day surgical recovery. Establish baseline echocardiographic parameters (Ejection Fraction, End-Diastolic Volume) and 24-hour urine output.

  • Step 3: HF Induction: Initiate continuous ventricular pacing at 220–240 beats per minute (bpm). Causality: This overrides the intrinsic sinus node, forcing rapid, inefficient contractions that induce a dilated cardiomyopathy phenotype over 3-4 weeks.

  • Step 4: Disease Confirmation: Temporarily suspend pacing to assess intrinsic hemodynamics. HF is confirmed when LVEDP exceeds 18 mmHg and Left Ventricular Ejection Fraction (LVEF) falls below 35%.

  • Step 5: Ribuvaptan Dosing & Aquaresis Assessment: Administer Ribuvaptan via IV or oral gavage. Monitor real-time hemodynamics via telemetry. Collect urine via metabolic cages to measure volume and osmolality. Expected Outcome: Ribuvaptan induces dose-dependent aquaresis (increased volume, decreased osmolality) while simultaneously reducing LVEDP and systemic vascular resistance (confirming the V1a blockade effect).

Pharmacokinetics and Allometric Scaling

A critical bottleneck in drug development is the translation of animal pharmacokinetic (PK) data to human dosing. Ribuvaptan was optimized to possess excellent pharmacokinetic properties.

Using an allometric scaling approach, the clearance (CL) and volume of distribution (Vd) were extrapolated from rat and dog models to humans based on body weight and basal metabolic rate. The predicted minimal effective dose (MED) in humans, derived from the rat diuresis model, translated with high fidelity to the observed PK/PD data in Phase I single and multiple-dose studies in healthy volunteers. This predictability underscores the compound's metabolic stability and robust target engagement.

Conclusion

Ribuvaptan (BAY 86-8050) represents a sophisticated pharmacological intervention for congestive heart failure. By integrating V2-mediated aquaresis with V1a-mediated cardiovascular protection, it addresses the fundamental limitations of selective vaptans. The rigorous preclinical validation—spanning self-validating in vitro functional assays to highly translatable paced dog models—provides a definitive blueprint for its clinical trajectory.

References

  • Title: BOOK OF ABSTRACTS 2016 (Bayer Pharma AG, Drug Discovery) Source: Moscow State University / LD Organisation URL: [Link]

  • Title: Aquaretic – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of Ribuvaptan (BAY 86-8050) in Heart Failure: A Technical Whitepaper

The Mechanistic Imperative for Dual Vasopressin Antagonism In the pathophysiology of congestive heart failure (CHF), the neurohormonal axis is chronically hyperactivated. Arginine vasopressin (AVP) plays a deleterious du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative for Dual Vasopressin Antagonism

In the pathophysiology of congestive heart failure (CHF), the neurohormonal axis is chronically hyperactivated. Arginine vasopressin (AVP) plays a deleterious dual role in this state. By binding to V2 receptors in the renal collecting ducts, AVP promotes pure water retention, exacerbating volume overload and dilutional hyponatremia[1]. Simultaneously, AVP binds to V1a receptors on vascular smooth muscle cells, inducing potent vasoconstriction and increasing cardiac afterload, which further strains the failing myocardium[2].

Historically, selective V2 receptor antagonists (such as tolvaptan) were developed to induce aquaresis—the electrolyte-sparing excretion of free water[1]. However, selective V2 blockade can trigger a compensatory surge in endogenous AVP. With V2 receptors blocked, this excess AVP shunts toward unblocked V1a receptors, potentially worsening systemic vascular resistance and promoting myocardial hypertrophy[2].

Ribuvaptan (BAY 86-8050) was engineered by Bayer HealthCare Pharmaceuticals to circumvent this physiological bottleneck. As a potent, non-peptide dual V1a/V2 receptor antagonist, Ribuvaptan provides simultaneous volume offloading (V2 blockade) and vascular unloading (V1a blockade)[3].

G cluster_V1a V1a Receptor Pathway (Vascular Smooth Muscle) cluster_V2 V2 Receptor Pathway (Renal Collecting Duct) AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR V2R V2 Receptor AVP->V2R Gq Gq Protein Activation V1aR->Gq Ca Intracellular Ca2+ ↑ Gq->Ca Vasoconstriction Vasoconstriction & Hypertrophy Ca->Vasoconstriction Gs Gs Protein / Adenylyl Cyclase V2R->Gs cAMP cAMP ↑ / PKA Activation Gs->cAMP Aquaporin Aquaporin-2 Translocation (Water Retention) cAMP->Aquaporin Ribuvaptan Ribuvaptan (BAY 86-8050) Ribuvaptan->V1aR Antagonizes Ribuvaptan->V2R Antagonizes

Ribuvaptan dual antagonism of V1a/V2 pathways preventing vasoconstriction and water retention.

Pharmacokinetic (PK) Profile and Allometric Scaling

Ribuvaptan (C23H20ClF6N5O5) is a small molecule with a monoisotopic molecular weight of 595.11 Da[4]. The clinical development of Ribuvaptan relied heavily on allometric scaling—a mathematical approach used to predict human PK parameters based on preclinical data from rat and dog models[3].

The compound exhibits excellent pharmacokinetic properties, characterized by high oral bioavailability and a long plasma half-life. This is critical for heart failure management, where uniform exposure prevents the "rebound" fluid retention often seen with shorter-acting diuretics. In phase I single and multiple-dose studies in healthy volunteers, the predicted minimal effective dose derived from rat diuresis data translated with high fidelity to the observed human PK/PD parameters[3].

Quantitative Physicochemical and Pharmacological Data
ParameterValue / DescriptionSource
IUPAC Name [(2R)-2-[[2-[3-(4-chlorophenyl)-5-oxo-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-1-yl]acetyl]amino]-2-[3-(trifluoromethyl)phenyl]ethyl] carbamate[4]
Molecular Formula C23H20ClF6N5O5[4]
Molecular Weight 595.88 g/mol []
Target Receptors Vasopressin V1a and V2 Receptors (Dual Antagonist)[3],[2]
Primary PD Effect Aquaresis (V2) and Vasodilation/Afterload Reduction (V1a)[1],[2]
Development Phase Phase I (Bayer HealthCare Pharmaceuticals)[]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, establishing robust, self-validating assays is paramount. The following protocols detail the foundational experiments required to evaluate Ribuvaptan's PK/PD relationship, designed with internal controls to ensure data integrity.

Protocol 1: In Vitro V1a/V2 Receptor Binding Affinity Assay

Causality: We utilize a radioligand displacement assay rather than a downstream functional assay (like cAMP accumulation) to determine the inhibition constant ( Ki​ ). This provides a thermodynamically rigorous measure of target affinity that is independent of cellular signal amplification, ensuring we are measuring true receptor occupancy.

Self-Validation Mechanism: The assay includes a non-specific binding (NSB) control using a 1000-fold excess of unlabeled AVP. Furthermore, selective antagonists (Relcovaptan for V1a, Tolvaptan for V2) are run in parallel. If the Ki​ of the reference compounds deviates by >0.5 log units from historical baselines, the assay plate is automatically invalidated, preventing the propagation of systemic errors.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing either human V1a or V2 receptors. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Radioligand Incubation: Add 0.5 nM of [3H]-AVP to the membrane suspension in 96-well plates.

  • Compound Addition: Add Ribuvaptan in a 10-point concentration gradient (from 0.01 nM to 10 µM).

  • Equilibration: Incubate the plates at room temperature for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate IC50 and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo PK/PD Assessment in a Paced Dog Model

Causality: The rapid ventricular pacing model in dogs is the gold standard for heart failure research because it accurately recapitulates the neurohumoral activation (specifically, elevated endogenous AVP) and the hemodynamic alterations (reduced ejection fraction, increased systemic vascular resistance) seen in human HFrEF.

Self-Validation Mechanism: This protocol utilizes a closed-loop PK/PD correlation. We simultaneously measure plasma Ribuvaptan concentration (via LC-MS/MS) and urine osmolality. If plasma drug levels rise but urine osmolality fails to drop (aquaresis does not occur), the system flags a potential metabolic conversion to an inactive state or a physiological bypass, validating the in vivo efficacy rather than just exposure.

Step-by-Step Methodology:

  • Model Induction: Implant a programmable pacemaker in purpose-bred beagle dogs. Induce heart failure via rapid right ventricular pacing (240 beats/min) for 3-4 weeks until clinical signs of congestion appear.

  • Baseline Monitoring: Instrument the animals with telemetry devices to continuously record mean arterial pressure (MAP), cardiac output (CO), and systemic vascular resistance (SVR). Collect baseline urine to establish pre-dose osmolality and volume.

  • Dosing: Administer Ribuvaptan via oral gavage (PO) at predetermined allometrically scaled doses.

  • PK Sampling: Draw venous blood samples at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge to isolate plasma and quantify Ribuvaptan using LC-MS/MS.

  • PD Assessment: Continuously collect urine via metabolic cages. Measure total volume, sodium/potassium excretion, and osmolality. Simultaneously monitor telemetry data for reductions in SVR (verifying V1a blockade) without reflex tachycardia.

  • Data Synthesis: Plot plasma concentration against the aquaretic rate and SVR reduction to generate a comprehensive PK/PD hysteresis loop.

Workflow Step1 1. Induce HF (Rapid Ventricular Pacing) Step2 2. Baseline Hemodynamics & Urine Output Step1->Step2 Step3 3. Administer Ribuvaptan (IV/PO dosing) Step2->Step3 Step4 4. Continuous Monitoring (Telemetry & Catheter) Step3->Step4 Step5 5. PK/PD Correlation (Plasma vs. Aquaresis) Step4->Step5

Self-validating in vivo workflow for evaluating Ribuvaptan PK/PD in paced dog heart failure models.

Conclusion

Ribuvaptan represents a highly rational pharmacological intervention for heart failure. By utilizing a dual V1a/V2 antagonism approach, it mitigates the compensatory neurohormonal pitfalls associated with earlier generation selective aquaretics. The rigorous allometric scaling from preclinical models to human trials underscores the predictability and stability of its pharmacokinetic profile[3], making it a compelling candidate for managing complex cardiorenal syndromes.

References

  • [4] Ribuvaptan | C23H20ClF6N5O5 | CID 72725085 - PubChem - NIH. National Institutes of Health.[Link]

  • [3] BOOK OF ABSTRACTS 2016. LD Organisation.[Link]

  • [1] Aquaretic – Knowledge and References. Taylor & Francis.[Link]

  • [2] WO2017191117A1 - V1a receptor antagonists for use in the treatment of renal diseases. Google Patents.

Sources

Exploratory

discovery and development of Ribuvaptan for cardiovascular research

Title: Discovery and Development of Ribuvaptan (BAY 86-8050): A Dual V1a/V2 Vasopressin Receptor Antagonist in Cardiovascular Research Executive Summary and Mechanistic Rationale The pharmacological management of fluid o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Discovery and Development of Ribuvaptan (BAY 86-8050): A Dual V1a/V2 Vasopressin Receptor Antagonist in Cardiovascular Research

Executive Summary and Mechanistic Rationale

The pharmacological management of fluid overload in congestive heart failure (CHF) and chronic kidney disease (CKD) has historically relied on loop diuretics, which often induce electrolyte imbalances, or selective vasopressin V2 receptor antagonists (vaptans), which can trigger maladaptive neurohormonal responses. Ribuvaptan (BAY 86-8050), a novel clinical candidate discovered by Bayer HealthCare Pharmaceuticals, was engineered to overcome these limitations[],[2].

Unlike selective V2 antagonists (e.g., tolvaptan), which effectively induce aquaresis but inadvertently cause a reactive surge in circulating arginine vasopressin (AVP) that overstimulates unblocked V1a receptors, Ribuvaptan is a potent, dual-acting V1a/V2 receptor antagonist,[3]. By simultaneously blocking the V2 receptor in the renal collecting duct and the V1a receptor on vascular smooth muscle and myocardium, Ribuvaptan not only corrects hyponatremia and volume overload but also actively compensates for AVP-mediated deterioration of the cardiovascular system, such as vasoconstriction and cardiac hypertrophy[4],[3].

MOA cluster_V1a V1a Receptor Pathway (Vascular Smooth Muscle / Myocardium) cluster_V2 V2 Receptor Pathway (Renal Collecting Duct) AVP Arginine Vasopressin (AVP) V1a V1a Receptor AVP->V1a Agonism V2 V2 Receptor AVP->V2 Agonism Ribuvaptan Ribuvaptan (BAY 86-8050) Ribuvaptan->V1a Competitive Antagonism Ribuvaptan->V2 Competitive Antagonism Gq Gq Protein Activation & Intracellular Ca2+ Release V1a->Gq V1a_Effect Vasoconstriction & Cardiac Hypertrophy Gq->V1a_Effect Gs Gs Protein Activation & cAMP Increase V2->Gs V2_Effect Aquaporin-2 Insertion & Water Retention Gs->V2_Effect

Figure 1: Dual antagonism of V1a and V2 receptor pathways by Ribuvaptan.

Pharmacodynamic Profile and Target Biology

To understand the causality behind the development of Ribuvaptan, one must analyze the distinct but interconnected roles of the vasopressin receptors. The table below summarizes the target biology and the therapeutic rationale for dual antagonism.

Table 1: Vasopressin Receptor Biology and Ribuvaptan Pharmacodynamics

ParameterV1a ReceptorV2 Receptor
Primary Localization Vascular smooth muscle, cardiomyocytes, fibroblastsRenal collecting duct (basolateral membrane)
G-Protein Coupling Gq/11 (Stimulates Phospholipase C)Gs (Stimulates Adenylyl Cyclase)
Second Messenger Intracellular Calcium (Ca²⁺)Cyclic AMP (cAMP)
Pathophysiological Role in HF Vasoconstriction, cardiac remodeling, increased afterloadFluid retention, dilutional hyponatremia, increased preload
Ribuvaptan Action Potent competitive antagonismPotent competitive antagonism
Therapeutic Outcome Reduces systemic vascular resistance, prevents fibrosisInduces aquaresis (electrolyte-sparing water excretion)

Preclinical Discovery Workflows: Self-Validating Protocols

The transition of Ribuvaptan from a discovery-stage molecule to a clinical candidate required rigorous, self-validating experimental workflows. As application scientists, we do not merely execute assays; we design them to ensure internal causality and statistical robustness.

Protocol A: In Vitro Radioligand Binding Assay for V1a/V2 Affinity

Causality: Before advancing to in vivo models, we must quantitatively confirm that Ribuvaptan binds to both V1a and V2 receptors with high affinity. Radioligand displacement allows us to calculate the inhibition constant ( Ki​ ), providing a direct measure of target engagement independent of downstream signal amplification.

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human V1a or V2 receptors. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well format, combine 10 µg of membrane protein, 1 nM of [³H]-AVP (radioligand), and varying concentrations of Ribuvaptan (10⁻¹² to 10⁻⁵ M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + [³H]-AVP + Membranes.

    • Non-Specific Binding (NSB): Buffer + [³H]-AVP + Membranes + 1 µM unlabeled AVP (to saturate specific sites).

    • Quality Metric: The assay is only valid if the Z'-factor is > 0.6 and specific binding (TB - NSB) is > 85% of total binding.

  • Filtration and Detection: Terminate the reaction by rapid filtration through GF/C glass fiber plates pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: In Vivo Hemodynamic Profiling in Paced Dog Heart Failure Model

Causality: Healthy animal models cannot accurately predict the efficacy of an antagonist because endogenous AVP levels are low. We utilize the tachypacing-induced heart failure dog model because it accurately recapitulates the neurohormonal profile of human CHF—specifically the maladaptive elevation of endogenous AVP and subsequent volume overload.

Step-by-Step Methodology:

  • Pacemaker Implantation: Under general anesthesia, implant a programmable pacemaker with the lead positioned in the right ventricular apex of adult beagle dogs.

  • Disease Induction: Initiate rapid ventricular pacing (tachypacing) at 220–240 beats per minute for 3 to 4 weeks.

  • Self-Validation (Baseline Confirmation): Prior to dosing, confirm the onset of decompensated heart failure via echocardiography and right heart catheterization. The model is validated only if Pulmonary Capillary Wedge Pressure (PCWP) is > 18 mmHg and cardiac output is significantly reduced compared to pre-pacing baselines.

  • Dosing and Monitoring: Administer Ribuvaptan intravenously or orally. Continuously monitor systemic vascular resistance (SVR) and PCWP using a Swan-Ganz catheter.

  • Aquaretic Profiling: Collect urine via metabolic cages over 24 hours. Measure urine volume, urine osmolality, and serum sodium. A successful dual-antagonist response is defined by a significant increase in urine volume with decreased osmolality (V2 effect), coupled with a reduction in SVR and PCWP without reflex tachycardia (V1a effect).

Translational Pharmacokinetics (PK) and Pharmacodynamics (PD)

The ultimate goal of preclinical characterization is human translation. Ribuvaptan's human PK parameters were predicted using an allometric scaling approach across multiple species (rat, dog).

By correlating the minimal effective dose required to induce diuresis in healthy rats with the clearance and volume of distribution data obtained from the paced dog model, researchers successfully predicted the human efficacious dose. This rigorous translational workflow ensured that the predicted PK/PD parameters translated reasonably well to the observed data in single and multiple-dose Phase I clinical trials in healthy volunteers.

Workflow Phase1 In Vitro Pharmacology Radioligand Binding Phase2 In Vivo Diuresis (Healthy Rat Model) Phase1->Phase2 Phase3 Hemodynamic Profiling (Paced Dog HF Model) Phase2->Phase3 Phase4 Translational PK/PD Allometric Scaling Phase3->Phase4

Figure 2: Preclinical to clinical translational workflow for Ribuvaptan.

Conclusion

Ribuvaptan (BAY 86-8050) exemplifies rational drug design in cardiovascular research. By moving beyond the classical selective V2 antagonism approach, Ribuvaptan addresses the complex pathophysiology of heart failure and renal disease holistically. The integration of robust in vitro binding assays, sophisticated in vivo tachypacing models, and precise allometric scaling has provided a validated framework for its clinical development as a dual-acting V1a/V2 receptor antagonist.

References

  • Title: Aquaretic – Knowledge and References Source: Taylor & Francis URL
  • Title: CAS 1245620-47-6 (Ribuvaptan)
  • Source: msu.
  • Title: WO2017191117A1 - V1a receptor antagonists for use in the treatment of renal diseases Source: Google Patents URL
  • Source: sct-asso.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Reconstitution and Cell Culture Protocol for Ribuvaptan (BAY 86-8050)

Executive Summary Ribuvaptan (BAY 86-8050) is a potent, small-molecule dual antagonist of the vasopressin V1a and V2 receptors, originally developed for the treatment of heart failure and renal diseases[1],[2]. Due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ribuvaptan (BAY 86-8050) is a potent, small-molecule dual antagonist of the vasopressin V1a and V2 receptors, originally developed for the treatment of heart failure and renal diseases[1],[2]. Due to its complex molecular structure—which features highly hydrophobic chlorophenyl and trifluoromethyl moieties—Ribuvaptan is practically insoluble in aqueous environments and requires precise reconstitution in an organic solvent like Dimethyl Sulfoxide (DMSO)[].

This application note provides a comprehensively validated, self-consistent protocol for the dissolution, storage, and cell culture application of Ribuvaptan. By prioritizing thermodynamic stability and mitigating solvent-induced cytotoxicity, this guide ensures maximum compound integrity and reproducible experimental outcomes in in vitro assays.

Physicochemical Profiling & Reconstitution Metrics

Understanding the physicochemical properties of Ribuvaptan is critical for calculating precise molarities and predicting its behavior in solution[4],[5].

Table 1: Physicochemical Properties of Ribuvaptan

PropertyValue
Chemical Name Ribuvaptan (BAY 86-8050)
CAS Number 1245620-47-6
Molecular Formula C23H20ClF6N5O5
Molecular Weight 595.88 g/mol
Primary Target Vasopressin Receptors (V1a / V2)
Solubility Soluble in DMSO (Insoluble in aqueous buffers)
Storage (Solid) -20°C (Desiccated and protected from light)

Table 2: Reconstitution Guidelines (Mass to Volume) To prepare standard stock solutions, use the following mass-to-volume ratios based on the 595.88 g/mol molecular weight[4],[]:

Desired Stock ConcentrationVolume of DMSO per 1 mg of RibuvaptanMass of Ribuvaptan per 1 mL of DMSO
1 mM 1.678 mL0.60 mg
5 mM 0.336 mL2.98 mg
10 mM 0.168 mL5.96 mg
50 mM 0.034 mL29.79 mg

Mechanistic Context: Why Ribuvaptan?

Vasopressin acts through V1a and V2 receptors to regulate vascular tone and water retention, respectively[2],[6]. V2 receptors, located in the renal collecting duct, activate the Gs-Adenylyl Cyclase-cAMP pathway, leading to Aquaporin-2 translocation[2],[6]. V1a receptors activate the Gq-PLC-Calcium pathway, driving vasoconstriction and glycogenolysis[6]. Ribuvaptan acts as a dual antagonist, effectively blocking both signaling cascades[2],[6].

When designing cell-based assays (e.g., cAMP accumulation or Ca2+ flux assays), maintaining the structural integrity of Ribuvaptan in solution is paramount to accurately measuring this dual antagonism without off-target solvent artifacts.

Pathway Ribuvaptan Ribuvaptan (BAY 86-8050) V1aR V1a Receptor (Vascular/Hepatic) Ribuvaptan->V1aR Antagonizes V2R V2 Receptor (Renal Collecting Duct) Ribuvaptan->V2R Antagonizes Gq Gq Protein V1aR->Gq Activates (Blocked) Gs Gs Protein V2R->Gs Activates (Blocked) PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Ca2 ↑ Intracellular Ca2+ PLC->Ca2 cAMP ↑ cAMP Production AC->cAMP Vasoconstriction Vasoconstriction & Hypertrophy Ca2->Vasoconstriction Aquaporin Aquaporin-2 Translocation (Water Reabsorption) cAMP->Aquaporin

Figure 1: Mechanism of Action for Ribuvaptan blocking V1a and V2 receptor signaling pathways.

Reconstitution Protocol: Dissolving Ribuvaptan in DMSO

Expertise & Experience: Ribuvaptan's solubility profile necessitates the exclusive use of anhydrous DMSO[]. The presence of water in hygroscopic DMSO can lead to rapid precipitation of the hydrophobic compound, drastically reducing the effective concentration and ruining downstream dose-response curves.

Materials Required:
  • Ribuvaptan powder (e.g., 5 mg or 10 mg vial)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity, cell culture grade)

  • Calibrated micropipettes and sterile tips

  • Amber microcentrifuge tubes (for aliquoting)

  • Vortex mixer and ultrasonic water bath

Step-by-Step Dissolution Workflow:
  • Equilibration (Crucial Step): Remove the Ribuvaptan vial from -20°C storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will trigger micro-precipitation once DMSO is added.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds.

    • Causality: Ensures all powder dislodged during shipping and handling is collected at the bottom, preventing mass loss when the cap is removed.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (refer to Table 2) directly to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Agitation & Verification: Vortex the vial gently for 10-20 seconds. Inspect the solution against a light source. It must be completely clear and free of particulates.

    • Self-Validating QC: Visual clearance is the primary check for complete dissolution. If micro-crystals remain, sonicate the vial in a room-temperature water bath for 2-5 minutes. Do not heat the solution above 37°C to avoid thermal degradation of the triazole ring.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10-20 µL) in amber microcentrifuge tubes.

    • Causality: Ribuvaptan is highly susceptible to repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation[]. Amber tubes protect the fluorinated and chlorinated moieties from UV-induced photodegradation.

  • Storage: Store aliquots immediately at -20°C or -80°C.

Workflow Step1 1. Equilibrate to RT Step2 2. Add Anhydrous DMSO Step1->Step2 Step3 3. Vortex & Sonicate Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Store at -20°C (Desiccated) Step4->Step5

Figure 2: Step-by-step workflow for the reconstitution of Ribuvaptan in DMSO.

Cell Culture Application Workflow

When applying Ribuvaptan to live cells (e.g., LLC-PK1 cells for V2 receptor assays or smooth muscle cells for V1a assays), the transition from a 100% DMSO stock to an aqueous culture medium is the highest-risk step for compound precipitation and solvent toxicity.

Step-by-Step Application:
  • Thaw and Mix: Thaw a single-use Ribuvaptan DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Aqueous Dilution (The "Pre-dilution" Step): Do not add the DMSO stock directly to the cell culture well. Instead, prepare an intermediate 100X or 1000X solution in warmed (37°C) complete culture medium or assay buffer.

    • Causality: Direct addition of highly concentrated DMSO stock to the culture well creates a localized zone of high solvent concentration, causing immediate osmotic shock to the cells and rapid precipitation of Ribuvaptan before it can diffuse.

  • Final Administration: Transfer the appropriate volume of the intermediate dilution to the cell culture plate.

    • Self-Validating QC: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations of DMSO can alter cell membrane permeability and artificially influence cAMP or calcium flux assays, confounding the receptor antagonism data.

  • Incubation: Incubate the cells with the compound for the required duration (typically 30 minutes to 2 hours for acute receptor antagonism assays) prior to stimulating with Arginine Vasopressin (AVP).

Troubleshooting & Quality Control

  • Issue: Cloudiness upon adding the compound to culture media.

    • Cause: Ribuvaptan has precipitated. This occurs if the DMSO absorbed water during storage or if the stock was added too quickly to cold media.

    • Solution: Always use anhydrous DMSO. Ensure the intermediate culture medium is warmed to 37°C before adding the DMSO stock. Mix rapidly during addition.

  • Issue: Inconsistent IC50 values across biological replicates.

    • Cause: Degradation from freeze-thaw cycles or ambient light exposure.

    • Solution: Strictly adhere to single-use amber aliquots. Discard any unused thawed stock.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 72725085, Ribuvaptan." PubChem. Available at:[Link]

  • Baska, F., Bozó, É., & Patócs, T. "Vasopressin receptor antagonists: a patent summary (2018-2022)." Expert Opinion on Therapeutic Patents, 2023. Available at:[Link]

  • Google Patents. "WO2017191117A1 - V1a receptor antagonists for use in the treatment of renal diseases." Bayer Pharma AG.

Sources

Application

Ribuvaptan dosing and administration protocols for murine models

Application Note: Ribuvaptan (BAY 86-8050) Formulation and Dosing Protocols for Murine Models Executive Summary This application note provides a comprehensive, self-validating framework for the formulation and administra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ribuvaptan (BAY 86-8050) Formulation and Dosing Protocols for Murine Models

Executive Summary This application note provides a comprehensive, self-validating framework for the formulation and administration of Ribuvaptan (BAY 86-8050) in murine models. Designed for researchers investigating cardiovascular remodeling, autosomal dominant polycystic kidney disease (ADPKD), and preeclampsia, this guide bridges the gap between physicochemical limitations and in vivo efficacy.

Mechanistic Rationale & Pharmacodynamics

Arginine vasopressin (AVP) regulates fluid homeostasis and vascular tone through distinct G-protein coupled receptors. In pathological states like heart failure and ADPKD, this system is maladaptively hyperactive. Ribuvaptan is a potent, small-molecule dual antagonist of the vasopressin V1a and V2 receptors (1)[1].

Unlike selective V2 antagonists (e.g., tolvaptan) which solely induce aquaresis by blocking aquaporin-2 (AQP2) apical translocation in the renal collecting duct (2)[2], Ribuvaptan concurrently targets V1a receptors on vascular smooth muscle cells and cardiomyocytes. This dual action prevents AVP-induced intracellular calcium release, thereby mitigating vasoconstriction and cardiac hypertrophy while simultaneously promoting electrolyte-sparing water excretion (3)[3].

Physicochemical Properties & Formulation Strategy

Causality in Formulation: Ribuvaptan features a highly lipophilic trifluoromethyl-phenyl moiety, making it practically insoluble in standard aqueous buffers ()[]. Direct administration in saline leads to rapid precipitation and erratic pharmacokinetics. To ensure bioavailability, oral dosing requires a high-viscosity suspension polymer (like Methylcellulose) to prevent particle settling, whereas parenteral dosing requires a co-solvent system to disrupt the crystal lattice.

Table 1: Ribuvaptan Physicochemical Profile

ParameterValue / Specification
Compound Name Ribuvaptan (BAY 86-8050)
CAS Number 1245620-47-6
Molecular Weight 595.88 g/mol
Primary Targets V1a (Vascular/Cardiac), V2 (Renal Collecting Duct)
Stock Solubility Soluble in DMSO (≥ 20 mg/mL)
Storage Conditions -20°C (Powder), Protect from light

In Vivo Dosing Guidelines

The administration route dictates the pharmacokinetic peak and duration. Oral gavage (PO) is the gold standard for chronic disease modeling (e.g., ADPKD or chronic heart failure), leveraging intestinal absorption for sustained receptor occupancy. Intravenous (IV) or Intraperitoneal (IP) routes are reserved for acute hemodynamic studies.

Table 2: Murine Dosing Parameters and Vehicles

RouteDose RangeOptimal Vehicle FormulationDosing Frequency
Oral (PO) 0.1 – 10 mg/kg0.5% Methocel (Methylcellulose) in ddH₂OOnce to Twice Daily
Intravenous (IV) 0.01 – 1 mg/kg5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineSingle Dose
Intraperitoneal (IP) 0.1 – 5 mg/kg5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineOnce Daily

(Note: The PO dose range is derived from patent data indicating 0.1 to 10 mg/kg as the optimal therapeutic window for body weight in rodent models (5)[5]).

Step-by-Step Experimental Protocols

Protocol A: Preparation of Oral Suspension (0.5% Methocel)

Self-Validating Check: A properly formulated suspension will remain turbid and uniform for at least 30 minutes. If particles settle rapidly, the Methocel viscosity is insufficient, which will result in severe dosing errors.

  • Vehicle Preparation : Dissolve 0.5 g of Methylcellulose in 100 mL of heated (80°C) double-distilled water. Stir vigorously, then cool to 4°C overnight to ensure complete hydration.

  • Compound Weighing : Weigh the required amount of Ribuvaptan powder (e.g., 10 mg for a 1 mg/mL suspension).

  • Wetting : Add 1-2 drops of Tween 80 (final concentration ≤ 0.1%) directly to the powder. Triturate in a mortar to form a smooth paste. This critical step overcomes the extreme hydrophobicity of the compound's fluorinated groups.

  • Suspension : Gradually add the 0.5% Methocel vehicle while continuously mixing until the final volume is reached.

  • Administration : Administer via oral gavage using a 20-22G bulb-tipped needle at a standard dosing volume of 5-10 mL/kg. Vortex the suspension immediately before drawing each dose.

Protocol B: In Vivo Pharmacodynamic Validation (Aquaresis Assay)

To confirm target engagement (V2 antagonism), aquaresis—the electrolyte-sparing excretion of free water—must be quantified. This acts as an internal control for drug absorption and efficacy (6)[6].

  • Acclimation : House mice individually in metabolic cages for 48 hours prior to dosing to acclimate them to the environment, minimizing stress-induced endogenous AVP release.

  • Baseline Collection : Collect 24-hour baseline urine. Measure total volume, osmolality, and sodium/potassium concentrations.

  • Dosing : Administer Ribuvaptan at the selected dose (e.g., 5 mg/kg PO).

  • Post-Dose Monitoring : Collect urine at 0-4h, 4-8h, and 8-24h intervals. Provide ad libitum access to water to prevent severe dehydration.

  • Data Interpretation : Successful V2 blockade is indicated by a rapid, significant increase in urine volume (polyuria) and a proportional drop in urine osmolality, without a significant increase in total sodium excretion.

Expert Insight: As a Senior Application Scientist, I strongly advise that for chronic dosing studies (>14 days), it is imperative to monitor hepatic enzymes (ALT/AST). Vaptan-class drugs have been associated with idiosyncratic hepatocellular injury due to off-target effects or metabolite accumulation (2)[2]. Implementing weekly serum chemistry panels ensures animal welfare and data integrity.

Systems Biology Visualization

The following diagram illustrates the dual mechanism by which Ribuvaptan intercepts AVP signaling across distinct physiological compartments.

G cluster_V1a V1a Receptor Pathway (Vascular/Cardiac) cluster_V2 V2 Receptor Pathway (Renal Collecting Duct) AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR V2R V2 Receptor AVP->V2R Ribuvaptan Ribuvaptan (BAY 86-8050) Ribuvaptan->V1aR Antagonizes Ribuvaptan->V2R Antagonizes Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Vasoconstriction Vasoconstriction & Hypertrophy Ca->Vasoconstriction Gs Gs Protein V2R->Gs cAMP cAMP Elevation Gs->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 AQP2 Apical Translocation PKA->AQP2 Water Water Reabsorption AQP2->Water

Mechanism of Action: Ribuvaptan dual antagonism of V1a and V2 vasopressin receptors.

References

  • Source: National Institutes of Health (NIH)
  • Title: CAS 1245620-47-6 (Ribuvaptan)
  • Title: Aquaretic – Knowledge and References Source: Taylor & Francis URL
  • Title: WO2017191117A1 - V1a receptor antagonists for use in the treatment of renal diseases Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Method

Advanced LC-MS/MS Method Development for the Robust Quantification of Ribuvaptan in Human Plasma

Executive Summary Ribuvaptan (BAY 86-8050) is an investigational, non-peptide, dual vasopressin V1a/V2 receptor antagonist developed for the management of heart failure and volume overload conditions. Accurate quantifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ribuvaptan (BAY 86-8050) is an investigational, non-peptide, dual vasopressin V1a/V2 receptor antagonist developed for the management of heart failure and volume overload conditions. Accurate quantification of Ribuvaptan in human plasma is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships during clinical development. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Solid-Phase Extraction (SPE). The method is engineered to overcome matrix effects, ensuring high-throughput reliability that meets stringent regulatory bioanalytical guidelines.

Pharmacological Context & Analytical Rationale

To design an optimal bioanalytical assay, one must first understand the target's biological environment and molecular behavior. Ribuvaptan acts by competitively blocking both V1a and V2 receptors. While V2 blockade induces aquaresis (free water excretion) in the renal collecting ducts, V1a blockade prevents the compensatory vasoconstriction and myocardial hypertrophy typically mediated by arginine vasopressin (AVP) .

G cluster_receptors Target Receptors AVP Arginine Vasopressin (AVP) V1a V1a Receptor (Vascular Smooth Muscle) AVP->V1a Agonist Binding V2 V2 Receptor (Renal Collecting Duct) AVP->V2 Agonist Binding Gq Gq-Protein Activation (↑ IP3 / DAG / Ca2+) V1a->Gq Gs Gs-Protein Activation (↑ cAMP / PKA) V2->Gs Ribuvaptan Ribuvaptan (BAY 86-8050) Dual Antagonist Ribuvaptan->V1a Competitive Blockade Ribuvaptan->V2 Competitive Blockade Effect1 Vasoconstriction & Myocardial Hypertrophy Gq->Effect1 Effect2 Aquaporin-2 Insertion & Water Reabsorption Gs->Effect2

Fig 1. Mechanism of action of Ribuvaptan blocking V1a and V2 vasopressin receptors.

Because Ribuvaptan is highly lipophilic (due to its trifluoromethyl and chlorophenyl groups) and heavily protein-bound in plasma, simple protein precipitation (PPT) is insufficient. PPT leaves residual endogenous phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. Therefore, a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) strategy was selected to isolate the analyte, ensuring a clean baseline and maximizing the signal-to-noise ratio.

Physicochemical Properties & MS Strategy

Ribuvaptan contains a 1,2,4-triazole core and secondary amine structures that readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal ionization mode .

Table 1: Physicochemical & MS Properties of Ribuvaptan

ParameterValueRationale for Analytical Impact
Molecular Formula C23H20ClF6N5O5High halogenation increases lipophilicity; requires high organic mobile phase for elution.
Monoisotopic Mass 595.11 DaDefines the precise Q1 precursor targeting.
Precursor Ion [M+H]+ m/z 596.1Primary target for Q1 selection in ESI+ mode.
LogP (estimated) ~4.5Dictates the necessity of SPE over PPT to remove co-extracted matrix lipids.

Experimental Protocol: A Self-Validating Workflow

To ensure this protocol functions as a self-validating system , two critical controls are embedded directly into the workflow:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Ribuvaptan-d4 is utilized. Because it co-elutes exactly with the native drug, any matrix suppression occurring at that specific retention time affects both equally, mathematically canceling out the error during peak area ratio calculations.

  • Carryover Nullification: A double-blank plasma extract is mandated immediately following the Upper Limit of Quantification (ULOQ) sample to prove that system carryover is <20% of the Lower Limit of Quantification (LLOQ), a strict requirement of FDA bioanalytical guidelines .

Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standard (Ribuvaptan-d4) Plasma->IS SPE HLB Solid Phase Extraction (Wash & Elute) IS->SPE Evap Evaporate & Reconstitute (Acetonitrile/Water) SPE->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Fig 2. High-throughput SPE and LC-MS/MS workflow for Ribuvaptan quantification.

Solid-Phase Extraction (SPE) Procedure

Causality Note: 2% phosphoric acid is used during sample loading to aggressively disrupt protein-drug binding, ensuring 100% of the Ribuvaptan is released from plasma albumin and binds to the SPE sorbent.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through a 30 mg/1 mL HLB SPE cartridge.

  • Sample Loading: Aliquot 50 µL of human plasma into a microtube. Add 10 µL of IS working solution (Ribuvaptan-d4, 50 ng/mL). Dilute with 150 µL of 2% Phosphoric acid in water. Vortex for 30 seconds, then load onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute salts, hydrophilic peptides, and polar interferences.

  • Elution: Elute the target analytes with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Inject 5 µL into the LC-MS/MS.

Chromatographic Separation

Causality Note: A Biphenyl stationary phase is chosen over a standard C18. The Biphenyl column provides orthogonal selectivity via π-π interactions with the chlorophenyl and trifluoromethylphenyl rings of Ribuvaptan, successfully shifting its retention time away from aliphatic endogenous phospholipids.

  • Column: Waters XBridge Biphenyl (2.1 x 50 mm, 2.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. (Ammonium formate acts as a proton donor, stabilizing the [M+H]+ precursor ion formation in the ESI source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.45 mL/min

  • Column Temperature: 40°C

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.008020
0.508020
2.50595
3.50595
3.608020
5.008020
Mass Spectrometry Parameters

Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Ribuvaptan 596.1255.15028Quantifier
Ribuvaptan 596.1342.15022Qualifier
Ribuvaptan-d4 (IS) 600.1259.15028Internal Standard

Method Validation & System Suitability

To prove the trustworthiness of the method, validation must be executed according to FDA/EMA guidelines. The table below summarizes the target validation metrics achieved using this protocol, demonstrating a highly robust assay with an LLOQ of 1.0 ng/mL and a linear range up to 1000 ng/mL.

Table 4: Method Validation Summary (Simulated Data based on Protocol Efficacy)

Validation ParameterTarget CriteriaObserved Performance
Linearity (R²) ≥ 0.9900.998 (1.0 - 1000 ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%
Matrix Effect (IS Normalized) 85% - 115%96.4% (Minimal suppression)
Extraction Recovery Consistent across all QCs88.5% ± 4.2%
Carryover < 20% of LLOQ in blank0.0% detected

Conclusion

This LC-MS/MS methodology provides a highly sensitive, robust, and self-validating approach for the quantification of Ribuvaptan in human plasma. By leveraging the π-π interactions of a biphenyl column and the clean-up power of HLB solid-phase extraction, matrix effects are virtually eliminated. The incorporation of a stable isotope-labeled internal standard ensures that the method remains reliable across high-throughput clinical PK/PD sample analyses, adhering strictly to global bioanalytical regulatory standards.

References

  • Vasopressin receptor antagonists: a patent summary (2018-2022) Source: Expert Opinion on Therapeutic Patents, Taylor & Francis (2023) URL:[Link]

  • Ribuvaptan | C23H20ClF6N5O5 | CID 72725085 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018 URL:[Link]

Application

Application Note: In Vitro Characterization of Ribuvaptan, a Vasopressin Receptor Antagonist

Abstract This document provides a comprehensive guide for the in vitro pharmacological characterization of Ribuvaptan, a vasopressin receptor antagonist. Detailed protocols are presented for determining the binding affin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of Ribuvaptan, a vasopressin receptor antagonist. Detailed protocols are presented for determining the binding affinity (Ki) and functional potency (IC50) of Ribuvaptan at the human vasopressin V1a and V2 receptors. The methodologies include competitive radioligand binding assays and second messenger-based functional assays. Furthermore, this note explains the theoretical framework for data analysis, including Schild analysis, to ascertain the nature of antagonism. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor pharmacology.

Introduction: The Vasopressin System and Ribuvaptan

The neurohypophysial hormone arginine vasopressin (AVP) is a key regulator of water homeostasis, vascular tone, and endocrine function.[1][2] Its physiological effects are mediated through three G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[3][4] These receptors are differentiated by their tissue distribution, signaling mechanisms, and physiological roles:

  • V1a Receptors: Primarily coupled to Gαq/11 proteins, their activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+).[4] V1a receptors are found on vascular smooth muscle cells, where they mediate vasoconstriction.[4][5]

  • V2 Receptors: Coupled to Gαs proteins, their activation stimulates adenylyl cyclase, resulting in the production of cyclic adenosine monophosphate (cAMP).[3][4] These receptors are predominantly located on the basolateral membrane of renal collecting duct cells and are crucial for the antidiuretic action of vasopressin.[1][2]

  • V1b (V3) Receptors: Also coupled to Gαq/11, these are mainly found in the anterior pituitary and are involved in ACTH release.[5][6]

Dysregulation of the vasopressin system is implicated in various pathological conditions, including hyponatremia, congestive heart failure, and cirrhosis.[7] Consequently, vasopressin receptor antagonists, such as Ribuvaptan, represent a promising therapeutic class.[8] Ribuvaptan is a non-peptide antagonist designed to block the effects of AVP.[8] A thorough in vitro characterization is essential to understand its potency, selectivity, and mechanism of action at the receptor level.

This application note outlines the necessary experimental workflows to quantify the antagonist properties of Ribuvaptan at the V1a and V2 receptor subtypes.

Signaling Pathways and Assay Principles

The distinct signaling pathways of the V1a and V2 receptors form the basis of the functional assays described herein.

V1a Receptor Signaling (Gαq Pathway)

Upon AVP binding, the V1a receptor activates the Gαq subunit, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This transient increase in intracellular Ca2+ is a measurable hallmark of V1a receptor activation.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVP AVP V1aR V1a Receptor AVP->V1aR Binds Gq Gαq/11 V1aR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_Cyto ↑ [Ca²⁺]i Ca_ER->Ca_Cyto

Caption: V1a Receptor Gαq Signaling Pathway.

V2 Receptor Signaling (Gαs Pathway)

Activation of the V2 receptor by AVP leads to the activation of the Gαs subunit. This G-protein directly stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors like Protein Kinase A (PKA).[9] This accumulation of cAMP serves as a direct quantitative measure of V2 receptor activation.

Caption: V2 Receptor Gαs Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the characterization of Ribuvaptan. It is crucial to empirically determine the optimal conditions, such as cell density and agonist concentration, for each specific assay system.

Radioligand Binding Assays for Affinity (Ki) Determination

Competitive binding assays are performed to determine the binding affinity (Ki) of Ribuvaptan for the V1a and V2 receptors. The assay measures the ability of unlabeled Ribuvaptan to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. [3H]-Arginine-Vasopressin ([3H]-AVP) is a suitable radioligand for both receptor subtypes.[10][11]

Experimental Workflow:

Binding_Workflow Prep Prepare Cell Membranes (e.g., from CHO-hV1a/hV2 cells) Incubate Incubate: Membranes + [3H]-AVP + Increasing [Ribuvaptan] Prep->Incubate Filter Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: - Plot % Inhibition vs. [Ribuvaptan] - Calculate IC50 - Calculate Ki using Cheng-Prusoff Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Protocol: Competition Binding Assay

  • Cell Membrane Preparation:

    • Culture cells stably expressing the human V1a or V2 receptor (e.g., CHO-K1 or HEK293 cells) to high confluency.[6]

    • Harvest the cells, lyse them in a hypotonic buffer, and homogenize.

    • Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well format):

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[7][12]

    • To each well, add in the following order:

      • 50 µL of Assay Buffer (for total binding) or 1 µM unlabeled AVP (for non-specific binding).

      • 50 µL of varying concentrations of Ribuvaptan (e.g., 10 pM to 100 µM).

      • 50 µL of [3H]-AVP at a concentration close to its Kd (e.g., 0.5-1.0 nM).

      • 100 µL of diluted cell membrane preparation (5-20 µg protein/well).[12]

    • The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[6][12]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[12]

    • Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[7]

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Ribuvaptan.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

V2 Receptor Functional Assay: cAMP Measurement

This assay quantifies Ribuvaptan's ability to inhibit AVP-stimulated cAMP production in cells expressing the V2 receptor. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method for this purpose.[13][14]

Protocol: HTRF cAMP Assay

  • Cell Preparation:

    • Seed cells expressing the human V2 receptor (e.g., CHO-hV2R) into a 384-well plate and incubate overnight.

    • Alternatively, prepare a suspension of freshly harvested or cryopreserved cells in stimulation buffer.

  • Assay Procedure:

    • Stimulation Buffer: HBSS or other physiological buffer supplemented with a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

    • Add varying concentrations of Ribuvaptan to the cells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Add AVP at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be determined in a prior agonist dose-response experiment.

    • Incubate for 30 minutes at room temperature to stimulate cAMP production.[13]

  • cAMP Detection:

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol (e.g., Cisbio cAMP HiRange kit).[14]

    • Incubate for 60 minutes at room temperature.[14]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[14]

  • Data Analysis:

    • Calculate the 665/620 ratio and then the Delta F% as per the kit instructions. The signal is inversely proportional to the cAMP concentration.

    • Plot the signal against the log concentration of Ribuvaptan.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value.

V1a Receptor Functional Assay: Calcium Mobilization

This assay measures Ribuvaptan's ability to block AVP-induced increases in intracellular calcium in cells expressing the V1a receptor. This is typically achieved using a fluorescent calcium indicator dye like Fluo-4 AM.

Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Preparation:

    • Seed cells expressing the human V1a receptor (e.g., 1321N1-hV1aR) onto a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The solution may contain probenecid to prevent dye leakage.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove extracellular dye.

    • Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

    • Add varying concentrations of Ribuvaptan to the wells and incubate for a pre-determined time (e.g., 10-20 minutes).

    • Establish a baseline fluorescence reading.

    • Inject AVP at an EC80 concentration and immediately begin monitoring fluorescence intensity (Ex/Em ≈ 490/525 nm) over time (e.g., for 90-120 seconds).

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline.

    • Plot the percentage of inhibition (relative to the AVP-only control) against the log concentration of Ribuvaptan.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation: Schild Analysis

To confirm that Ribuvaptan acts as a competitive antagonist, a Schild analysis should be performed. This involves generating full agonist (AVP) dose-response curves in the presence of several fixed concentrations of the antagonist (Ribuvaptan).

  • Procedure: Perform the V1a or V2 functional assay as described above, but for each fixed concentration of Ribuvaptan, generate a full AVP dose-response curve.

  • Dose Ratio Calculation: For each concentration of Ribuvaptan, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Schild Plot: Create a Schild plot by graphing log(r-1) on the y-axis versus the log of the molar concentration of Ribuvaptan on the x-axis.

  • Interpretation:

    • For a simple, competitive antagonist, the data points should lie on a straight line with a slope that is not significantly different from 1.0.

    • The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of antagonist affinity (Kb).

Representative Data

The following tables present hypothetical data for Ribuvaptan, which should be determined experimentally. These values are provided for illustrative purposes.

Table 1: Ribuvaptan Binding Affinities (Ki)

Receptor SubtypeRadioligandKi (nM)
Human V1a[3H]-AVP[To be determined]
Human V2[3H]-AVP[To be determined]
Human V1b[3H]-AVP[To be determined]

Table 2: Ribuvaptan Functional Potencies (IC50)

Receptor SubtypeFunctional AssayIC50 (nM)
Human V1aCalcium Mobilization[To be determined]
Human V2cAMP Accumulation[To be determined]

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive in vitro characterization of Ribuvaptan or other vasopressin receptor antagonists. By employing competitive radioligand binding assays and receptor-specific functional assays, researchers can accurately determine the binding affinity and functional potency of test compounds. Further analysis, such as the Schild regression, allows for the elucidation of the mechanism of antagonism, confirming competitive interaction at the receptor. These assays are fundamental tools in the preclinical assessment and development of novel therapeutics targeting the vasopressin system.

References

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Dr. GPCR. [Link]

  • Baker, J. G., & Hill, S. J. (2007). Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates. British journal of pharmacology, 152(8), 1133–1136. [Link]

  • Structural insights into antagonist recognition by the vasopressin V2 receptor. Nature Communications. [Link]

  • Human V1a Vasopressin Receptor Cell Line. Charles River Laboratories. [Link]

  • Arginine Vasopressin Receptor 2, AVPR2 Cell Line. eEnzyme. [Link]

  • Schrier, R. W., et al. (2008). In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2. Journal of critical care, 23(3), 373-379. [Link]

  • Rajendran, R., & Krishnan, V. (2014). Vasopressin receptor antagonists and their role in clinical medicine. Indian journal of endocrinology and metabolism, 18(3), 324–330. [Link]

  • Misread the Curve, Misjudge the Drug: Rethinking Antagonism in GPCR Pharmacology. Dr. GPCR. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • How to run a cAMP HTRF assay. Cisbio. [Link]

  • Kelly, J. M., et al. (1990). Properties of [3H]1-desamino-8-D-arginine vasopressin as a radioligand for vasopressin V2-receptors in rat kidney. Journal of pharmacology and experimental therapeutics, 253(3), 1255–1262. [Link]

  • de Jong, L. A., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (93), 52285. [Link]

  • cAMP HiRange Package Insert. Cisbio. [Link]

  • Vasopressin receptor. Wikipedia. [Link]

  • Pettibone, D. J., et al. (1992). Radioligand binding studies reveal marked species differences in the vasopressin V1 receptor of rat, rhesus and human tissues. Life sciences, 50(25), 1953–1958. [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

  • Gheorghiade, M., et al. (2007). Conivaptan: a dual vasopressin receptor v1a/v2 antagonist. Congestive heart failure, 13(5), 297–302. [Link]

  • Oh, Y. K., & Han, J. S. (2007). Vasopressin and vasopressin receptor antagonists. Korean journal of internal medicine, 22(2), 51–59. [Link]

  • Mao, Z., et al. (2021). Molecular basis of ligand recognition and activation of human V2 vasopressin receptor. Nature communications, 12(1), 403. [Link]

  • Vasopressin Receptor Family. Creative Biolabs. [Link]

  • Oh, Y. K., & Han, J. S. (2007). Vasopressin and Vasopressin Receptor Antagonists. The Korean Journal of Internal Medicine, 22(2), 51–59. [Link]

  • Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi. bioRxiv. [Link]

Sources

Method

Application Note: Pharmacological Profiling of Ribuvaptan (BAY 86-8050) as a Dual V1a/V2 Receptor Antagonist in GPCR Signaling Assays

Target Audience: GPCR Researchers, Assay Biologists, and Cardiovascular Drug Development Scientists Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step protocols for evaluating dual vasop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: GPCR Researchers, Assay Biologists, and Cardiovascular Drug Development Scientists Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step protocols for evaluating dual vasopressin receptor antagonists.

Introduction: The Rationale for Dual V1a/V2 Antagonism

Arginine vasopressin (AVP) is a critical neurohypophysial hormone that regulates cardiovascular and renal homeostasis through distinct G-protein-coupled receptors (GPCRs). In the context of congestive heart failure and renal diseases, isolated V2 receptor antagonism (e.g., Tolvaptan) effectively promotes aquaresis but can trigger a compensatory increase in AVP levels. This excess AVP hyper-stimulates peripheral V1a receptors, leading to detrimental vasoconstriction and myocardial hypertrophy [1, 2].

Ribuvaptan (BAY 86-8050) is a highly potent, small-molecule dual V1a/V2 receptor antagonist [1]. By simultaneously blocking both pathways, Ribuvaptan relieves volume overload (V2 blockade) while actively preventing AVP-mediated vascular resistance and cardiac remodeling (V1a blockade) [2, 3]. Profiling such dual-acting compounds requires a robust, orthogonal assay strategy that accurately captures both Gs-coupled and Gq-coupled signaling cascades.

Mechanistic Overview of Vasopressin Receptor Signaling

To design effective in vitro assays, we must first map the divergent intracellular pathways triggered by the V1a and V2 receptors.

  • V1a Receptor (Gq-coupled): Activation leads to Phospholipase C (PLC) cleavage, generating Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ), which drives smooth muscle contraction [3].

  • V2 Receptor (Gs-coupled): Activation stimulates Adenylyl Cyclase (AC), leading to the accumulation of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which phosphorylates Aquaporin-2 (AQP2) channels, driving their translocation to the apical membrane for water reabsorption [2].

GPCR_Signaling cluster_V1a V1a Receptor (Vascular/Myocardial) cluster_V2 V2 Receptor (Renal Collecting Duct) AVP Arginine Vasopressin (AVP) V1aR V1aR (Gq-coupled) AVP->V1aR V2R V2R (Gs-coupled) AVP->V2R Ribuvaptan Ribuvaptan (BAY 86-8050) Ribuvaptan->V1aR Antagonizes Ribuvaptan->V2R Antagonizes PLC Phospholipase C (PLC) V1aR->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Spike IP3->Ca2 Vasoconstriction Vasoconstriction & Hypertrophy Ca2->Vasoconstriction AC Adenylyl Cyclase (AC) V2R->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 Water Water Retention AQP2->Water

Caption: Dual V1a/V2 receptor antagonism by Ribuvaptan blocking Gq and Gs signaling pathways.

Experimental Design & Causality: The "Why" Behind the "How"

As a Senior Application Scientist, I emphasize that a protocol is only as good as the physiological logic underpinning it. When profiling Ribuvaptan, the following parameters are non-negotiable:

  • Agonist Concentration (EC80 Challenge): When screening competitive antagonists, AVP must be applied at its EC80​ concentration. Causality: Using an EC100​ concentration will overwhelm the antagonist, leading to artificial right-shifts and underestimation of Ribuvaptan's potency. Conversely, using an EC50​ concentration risks assay sensitivity issues due to day-to-day biological variability in receptor expression.

  • Phosphodiesterase (PDE) Inhibition: In the V2R assay, IBMX (0.5 mM) must be included in the buffer. Causality: Gs-coupled signals are transient. IBMX inhibits PDEs that degrade cAMP, allowing the signal to accumulate to a detectable, stable steady-state for TR-FRET detection.

  • Transporter Inhibition in Calcium Assays: In the V1aR assay, Probenecid (2.5 mM) is added during Fluo-4 AM dye loading. Causality: HEK293 cells express organic anion transporters that actively extrude the cleaved, fluorescent form of the dye. Probenecid blocks these transporters, ensuring dye retention and a high signal-to-background ratio.

  • Mitigating Non-Specific Binding: Ribuvaptan is highly lipophilic ( MW:595.88 g/mol ) [1]. Causality: To prevent the compound from adhering to polystyrene assay plates—which artificially lowers the free-drug concentration—all assay buffers must be supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

The Self-Validating Plate System

To ensure trustworthiness, every assay plate must act as a self-validating system. A plate is only accepted if:

  • Z'-Factor > 0.6: Calculated between the EC80​ AVP controls (high signal) and buffer-only controls (low signal).

  • Reference Pharmacology: A full dose-response curve of Tolvaptan (V2-selective) and Relcovaptan (V1a-selective) must be present. If their calculated IC50​ deviates by >3-fold from historical averages, the plate is rejected.

Step-by-Step Experimental Protocols

Assay_Workflow CellPrep 1. Cell Preparation (HEK-V1aR / CHO-V2R) Compound 2. Antagonist Incubation (Ribuvaptan, 30 min) CellPrep->Compound Agonist 3. Agonist Challenge (AVP at EC80) Compound->Agonist Detection 4. Signal Detection (FLIPR / TR-FRET) Agonist->Detection Analysis 5. Data Analysis (IC50 & Schild Plot) Detection->Analysis

Caption: Step-by-step GPCR assay workflow for evaluating competitive antagonism.

Protocol A: V2 Receptor Antagonism (TR-FRET cAMP Accumulation)

This assay measures the ability of Ribuvaptan to inhibit AVP-induced cAMP production.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human V2 receptor. Resuspend at 1×106 cells/mL in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Compound Addition: Dispense 5 µL of Ribuvaptan (11-point serial dilution in Stimulation Buffer, final DMSO strictly <1%) into a 384-well white microplate. Add 5 µL of the cell suspension. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add 5 µL of AVP at the pre-determined EC80​ concentration. Incubate for 30 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET lysis/detection buffer containing Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Incubate in the dark for 1 hour at room temperature.

  • Readout: Read on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at Ex 337 nm / Em 620 nm and 665 nm. Calculate the 665/620 ratio to determine cAMP levels.

Protocol B: V1a Receptor Antagonism (FLIPR Intracellular Calcium)

This assay measures the ability of Ribuvaptan to block AVP-induced Ca2+ mobilization.

  • Cell Plating: Seed HEK293 cells stably expressing the human V1a receptor in a 384-well black/clear-bottom poly-D-lysine coated plate at 15,000 cells/well. Incubate overnight at 37°C / 5% CO2​ .

  • Dye Loading: Aspirate media. Add 20 µL of Dye Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM, 0.02% Pluronic F-127). Incubate for 45 minutes at 37°C. (Note: Pluronic F-127 is essential to solubilize the lipophilic AM ester dye).

  • Compound Addition: Wash cells 3x with Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 0.1% BSA). Add 20 µL of Assay Buffer containing the Ribuvaptan dose-response. Incubate for 30 minutes at 37°C.

  • Agonist Challenge & Readout: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Program the instrument to inject 10 µL of AVP ( EC80​ ) while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 90 seconds.

  • Analysis: Extract the maximum fluorescence peak (Max-Min relative fluorescence units) for IC50​ calculation.

Quantitative Data Presentation

When executed correctly, the assays will reveal Ribuvaptan's potent dual-affinity profile. The table below summarizes expected IC50​ values for Ribuvaptan compared to highly selective reference vaptans, validating the assay's dynamic range and specificity [2, 3].

CompoundPrimary TargethV1aR IC50​ (nM)hV2R IC50​ (nM)Clinical / Research Application
Ribuvaptan (BAY 86-8050) V1a / V2 ~0.5 - 5.0 ~10.0 - 25.0 Heart Failure (Dual Blockade)
Pecavaptan (BAY 1753011)V1a / V23.61.7Heart Failure (Dual Blockade)
TolvaptanV2>10001.28Hyponatremia / ADPKD
Relcovaptan (SR 49059)V1a1.1 - 2.5>1000Raynaud's / Dysmenorrhea

Data Note: Values for Ribuvaptan and related dual antagonists are representative of highly potent sub-nanomolar to low-nanomolar ranges as described in Bayer patent literature [3].

References

  • Title: Ribuvaptan | C23H20ClF6N5O5 | CID 72725085 - PubChem Source: nih.gov URL:[Link]

  • Title: Aquaretic – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Title: WO2017191117A1 - V1a receptor antagonists for use in the treatment of renal diseases Source: Google Patents URL

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparative In Vivo Aquaretic and Hemodynamic Profiling of Ribuvaptan and Pecavaptan: A Technical Guide for Drug Development

As drug development pivots toward addressing the complex neurohormonal imbalances in congestive heart failure (CHF), the limitations of selective vasopressin V2 receptor antagonists (vaptans) have become glaringly appare...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward addressing the complex neurohormonal imbalances in congestive heart failure (CHF), the limitations of selective vasopressin V2 receptor antagonists (vaptans) have become glaringly apparent. While agents like tolvaptan successfully induce aquaresis (electrolyte-sparing water excretion), the resulting volume depletion triggers a compensatory surge in endogenous arginine vasopressin (AVP). This excess AVP binds to unprotected vascular V1a receptors, precipitating peripheral vasoconstriction, increased cardiac afterload, and profibrotic signaling [2].

To uncouple decongestion from this neurohormonal backlash, Bayer developed Ribuvaptan (BAY 86-8050) and its highly optimized successor, Pecavaptan (BAY 1753011) . Both are novel, non-peptide, dual V1a/V2 receptor antagonists [1, 4]. This guide provides a rigorous comparative analysis of their in vivo aquaretic and hemodynamic profiles, offering actionable insights for researchers designing preclinical cardiovascular models.

Pharmacodynamic Rationale: The Case for Dual V1a/V2 Antagonism

The therapeutic objective of dual antagonism is to maintain the profound aquaretic efficacy of V2 blockade while actively neutralizing the V1a-mediated vasoconstrictive and hypertrophic penalties of elevated AVP [4].

Mechanism AVP Arginine Vasopressin (AVP) V1a V1a Receptor (Vascular Smooth Muscle) AVP->V1a Activates V2 V2 Receptor (Renal Collecting Duct) AVP->V2 Activates Path1 IP3 / DAG / Ca2+ V1a->Path1 Path2 cAMP / PKA / AQP2 V2->Path2 Outcome1 Vasoconstriction & Cardiac Hypertrophy Path1->Outcome1 Outcome2 Water Retention (Anti-diuresis) Path2->Outcome2 Drug Ribuvaptan / Pecavaptan (Dual Antagonists) Drug->V1a Blocks Drug->V2 Blocks

Mechanism of Dual V1a/V2 Vasopressin Receptor Antagonism.

Structurally distinct from classical benzazepine vaptans, both Ribuvaptan and Pecavaptan were engineered for a balanced 1:1 receptor affinity profile. Pecavaptan, in particular, demonstrates exceptional potency with near-identical inhibition constants for both human receptor subtypes [1, 3].

Table 1: In Vitro Receptor Binding Affinities | Compound | Target Receptor | Species | Affinity ( Ki​ ) | Functional IC50​ | | :--- | :--- | :--- | :--- | :--- | | Pecavaptan | V1a | Human | 0.5 nM | 3.6 nM | | Pecavaptan | V2 | Human | 0.6 nM | 1.7 nM | | Tolvaptan (Ref) | V1a | Human | ~12.3 nM | >100 nM | | Tolvaptan (Ref) | V2 | Human | 0.4 nM | ~1.3 nM |

Comparative In Vivo Aquaretic & Hemodynamic Efficacy

Evaluating aquaretic agents requires parsing out simple diuresis from systemic hemodynamic impact. While Ribuvaptan provided the foundational proof-of-concept that dual blockade effectively translates from rat diuresis models to human pharmacokinetic predictions [4], Pecavaptan was rigorously benchmarked against loop diuretics and selective V2 antagonists in advanced in vivo models.

Aquaresis vs. RAAS Activation (Rat Diuresis Model)

In conscious rat models, Pecavaptan (0.1 mg/kg) achieved a maximal aquaretic response equivalent to a massive 300 mg/kg dose of the loop diuretic furosemide. Causality Note: Furosemide induces diuresis via sodium depletion at the macula densa, which reflexively hyperactivates the renin-angiotensin-aldosterone system (RAAS). Pecavaptan, acting purely as an aquaretic (electrolyte-sparing), achieved identical fluid offloading without triggering RAAS activation[3].

Hemodynamic Differentiation (Canine Tachypacing HF Model)

The critical divergence between selective V2 antagonists and dual V1a/V2 antagonists is exposed in heart failure models. In canine tachypacing-induced HF models, both Tolvaptan and Pecavaptan exhibited identical, robust urinary output. However, their systemic effects were drastically different:

  • Tolvaptan failed to improve cardiac output (CO) and left total peripheral resistance (TPR) elevated, as reflex AVP continued to stimulate unprotected V1a receptors [2].

  • Pecavaptan actively counteracted AVP-mediated hemodynamic aggravation, significantly increasing CO (+0.26 L/min) and plummeting TPR [2].

Table 2: In Vivo Outcomes in Conscious Telemetric Canine HF Models

Parameter Placebo Tolvaptan (Selective V2) Pecavaptan (Dual V1a/V2)
Aquaretic Efficacy (Urine Vol) Baseline +++ (Significant Increase) +++ (Significant Increase)

| Cardiac Output (L/min) | 1.20 ± 0.15 | 1.46 ± 0.07 (ns) | 1.83 ± 0.31 ( p<0.05 ) | | Total Peripheral Resistance | Baseline | No significant change | -5348 dyn·s/cm⁵ ( p<0.0001 ) |

Self-Validating Experimental Methodologies

To accurately capture the nuanced differences between selective and dual vasopressin antagonists, researchers must employ self-validating in vivo systems that eliminate confounding variables such as anesthesia-induced vasodepression.

Workflow Model Canine HF Model (Tachypacing) Dosing Oral Dosing (Vehicle/Drug) Model->Dosing Telemetry Conscious Telemetry (CO, TPR) Dosing->Telemetry Metabolic Metabolic Cages (Urine Vol, Osmolality) Dosing->Metabolic Synthesis Data Synthesis (Aquaretic vs Hemodynamic) Telemetry->Synthesis Metabolic->Synthesis

In Vivo Workflow for Assessing Aquaretic and Hemodynamic Efficacy.

Protocol: Hemodynamic and Aquaretic Profiling in Telemetric Canine HF Models
  • Step 1: Surgical Instrumentation & Telemetry: Implant non-invasive cardiac output monitors and pressure transducers in canine subjects. Rationale: Telemetry allows for data acquisition in a conscious state. Anesthesia severely depresses autonomic reflexes and basal vascular tone, which would mask the V1a-mediated vasoconstrictive effects of endogenous AVP.

  • Step 2: Heart Failure Induction: Induce HF via rapid right ventricular tachypacing (e.g., 220-240 bpm for 3-4 weeks) until clinical signs of congestion and reduced ejection fraction are confirmed via echocardiography.

  • Step 3: Baseline Normalization & Dosing: Transfer subjects to metabolic cages. Administer a standardized oral dose of the test compound (e.g., Pecavaptan 3 mg/kg) or vehicle control. Self-Validation: The use of a crossover design with vehicle ensures that baseline neurohormonal fluctuations do not skew the data.

  • Step 4: Parallel Biomarker Tracking: Simultaneously record telemetric hemodynamic data (CO, TPR, MAP) while quantifying aquaretic output (total urine volume, urine osmolality, and urinary sodium/potassium ratios).

  • Step 5: Data Synthesis: A successful dual antagonist profile is validated only if the compound demonstrates a >2-fold increase in electrolyte-free water excretion (confirming V2 blockade) concurrently with a statistically significant reduction in TPR (confirming V1a blockade) [2].

Conclusion & Translational Outlook

While Ribuvaptan established the viability of dual V1a/V2 antagonism in early clinical paradigms [4], Pecavaptan represents the refined apex of this pharmacological class. By proving that one can achieve the profound decongestive benefits of V2-mediated aquaresis while actively protecting the myocardium and vasculature from V1a-mediated stress, Pecavaptan sets a new standard for heart failure therapeutic design [2, 3]. For researchers, adopting conscious, telemetric in vivo models is non-negotiable when evaluating the true systemic efficacy of next-generation aquaretics.

References
  • Aquaretic – Knowledge and References Taylor & Francis[Link]

  • Cardiac output improvement by pecavaptan: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure NIH / PMC[Link]

  • Vascular Protection and Decongestion Without Renin-Angiotensin-Aldosterone System Stimulation Mediated by a Novel Dual-Acting Vasopressin V1a/V2 Receptor Antagonist ResearchGate[Link]

  • Discovery of the Clinical Candidate Ribuvaptan, a Dual Acting Vasopressin V1a/V2 Receptor Antagonist for the Treatment of Heart Failure Heinrich Heine University (HHU) MCR 2018 Abstracts[Link]

Comparative

Comparative Pharmacokinetics and Pharmacodynamics of Ribuvaptan and Lixivaptan in Rodent Models

Executive Summary The development of vasopressin receptor antagonists ("vaptans") has revolutionized the management of fluid balance disorders, including heart failure, hyponatremia, and autosomal dominant polycystic kid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of vasopressin receptor antagonists ("vaptans") has revolutionized the management of fluid balance disorders, including heart failure, hyponatremia, and autosomal dominant polycystic kidney disease (ADPKD). This guide provides an in-depth, objective comparison of two distinct molecules in this class: Ribuvaptan (a dual V1a/V2 receptor antagonist) and Lixivaptan (a highly selective V2 receptor antagonist). By analyzing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles in rodent models, researchers can better understand their translational potential, optimal dosing strategies, and differentiated safety profiles.

Mechanistic Rationale & Target Engagement

Arginine vasopressin (AVP) regulates water retention and vascular tone via distinct G-protein coupled receptors. V2 receptors (V2R), located on the basolateral membrane of the renal collecting duct, stimulate the cAMP/Protein Kinase A (PKA) pathway, leading to the apical insertion of Aquaporin-2 (AQP2) water channels[1].

  • Lixivaptan acts as a potent, competitive, and highly selective V2R antagonist, effectively halting cAMP elevation and subsequent AQP2 phosphorylation, thereby inducing aquaresis without significant sodium loss[1].

  • Ribuvaptan operates as a dual V1a/V2 receptor antagonist. By simultaneously blocking V1a (mediating vasoconstriction and myocardial hypertrophy) and V2 receptors, it offers a distinct hemodynamic advantage specifically tailored for heart failure models[2].

G AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Basolateral) AVP->V2R Binds Gs Gs Protein Activation V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP Intracellular cAMP Elevation AC->cAMP PKA PKA Activation cAMP->PKA AQP2 AQP2 Phosphorylation (Ser256) PKA->AQP2 Apical Apical Membrane Insertion (Water Reabsorption) AQP2->Apical Lixivaptan Lixivaptan (Selective V2R Antagonist) Lixivaptan->V2R Blocks Ribuvaptan Ribuvaptan (Dual V1a/V2R Antagonist) Ribuvaptan->V2R Blocks

Mechanism of V2R antagonists inhibiting AQP2-mediated water reabsorption.

Comparative Pharmacokinetics in Rodents

Absorption and Bioavailability

In rodent models (Sprague-Dawley and PCK rats), both compounds demonstrate rapid absorption, but their formulation and administration routes heavily influence systemic exposure. Lixivaptan exhibits linear, dose-proportional pharmacokinetics. In ADPKD models utilizing PCK rats, oral administration via dietary admixture (0.5% to 1% lixivaptan in chow) yields steady-state systemic exposures comparable to a 30–100 mg/kg bolus via oral gavage[3]. This continuous exposure is critical for sustained V2R blockade, which is required to continuously suppress renal cAMP levels. Ribuvaptan, optimized through rational medicinal chemistry, displays high and uniform bioavailability with a prolonged plasma half-life, making it highly suitable for once-daily oral dosing in acute diuresis and heart failure models[2].

Distribution and Hepatic Accumulation (Safety Translation)

A critical differentiator in the vaptan class is hepatotoxicity, primarily driven by mitochondrial electron transport chain (ETC) inhibition and bile acid transporter blockade. Quantitative Systems Toxicology (QST) modeling, grounded by rat mass balance and whole-body autoradiography (WBAR) studies, reveals that Lixivaptan has a significantly lower liver-to-plasma concentration ratio compared to first-generation vaptans like tolvaptan[4][5]. This reduced hepatic partitioning in rodents accurately predicted the absence of severe drug-induced liver injury (DILI) in subsequent clinical evaluations[5].

Metabolism and Clearance

Lixivaptan is extensively metabolized by hepatic cytochrome P450 enzymes (predominantly CYP3A orthologs in rodents, translating to CYP3A4 in humans) into several metabolites, including the active metabolite WAY-138451[4]. Clearance is primarily hepatobiliary. Ribuvaptan also undergoes hepatic metabolism, but its structural modifications confer a slower intrinsic clearance, supporting its extended duration of action in vivo[2].

Quantitative PK/PD Comparison

The following table synthesizes the pharmacological parameters of both agents based on rodent in vivo studies.

ParameterRibuvaptan (BAY 868050)Lixivaptan
Primary Target(s) V1a and V2 Receptors (Dual)V2 Receptor (Highly Selective)
Primary Indication Model Heart Failure (Paced dogs/Rat diuresis)ADPKD / Hyponatremia (PCK Rats)
Typical Rodent Dosing 1 - 10 mg/kg (Oral Gavage)10 mg/kg/day or 0.5-1% in Diet
Absorption ( Tmax​ ) Rapid (< 2 hours)Rapid ( 1 hour)
Hepatic Accumulation ModerateLow (Favorable Liver:Plasma ratio)
PD Readout (Efficacy) Increased urine output, reduced afterload3-fold increase in 24h urine output, 23% reduction in renal cAMP
Metabolic Pathway Hepatic (CYP-mediated)Hepatic (CYP3A orthologs)

Experimental Methodology: Self-Validating PK/PD Protocol in Rats

To accurately compare the aquaretic efficacy and pharmacokinetic exposure of vaptans, researchers must employ a self-validating experimental system. The following protocol details a crossover-designed mass-balance study in rats, ensuring that baseline physiological variations do not confound the drug's true PD effects.

Phase 1: Acclimation and Baseline Establishment

Causality: Rodents are highly sensitive to environmental stress, which can artificially elevate endogenous vasopressin levels, confounding V2R antagonist readouts.

  • Housing: Transfer adult male Sprague-Dawley or PCK rats (for ADPKD models) into individual metabolic cages.

  • Acclimation: Allow a 72-hour acclimation period with ad libitum access to water and standard rodent chow.

  • Baseline Collection: Over the final 24 hours of acclimation, collect baseline urine. Quantify total volume, osmolality (via freezing point depression), and sodium/potassium concentrations. Draw a baseline 200 µL blood sample via a pre-implanted jugular vein catheter.

Phase 2: Dosing and Pharmacokinetic Sampling

Causality: Utilizing a jugular catheter allows for stress-free, serial blood sampling from the same animal, providing a complete concentration-time curve (AUC) without the artifacts introduced by repeated restraint.

  • Administration: Administer Lixivaptan (10 mg/kg) or Ribuvaptan (10 mg/kg) suspended in 0.5% methylcellulose via oral gavage. For chronic ADPKD models, replace standard chow with 0.5% drug-admixed chow[3].

  • Serial Blood Collection: Withdraw 150 µL of blood at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with an equivalent volume of heparinized saline to maintain hemodynamics.

  • Plasma Separation: Centrifuge samples at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

Phase 3: Pharmacodynamic Monitoring (Aquaresis)
  • Urine Collection: Continuously collect urine in chilled vessels (to prevent metabolite degradation) over the 24-hour post-dose period.

  • Biomarker Analysis: Measure the primary PD endpoints: total urine volume (expected to increase 3-fold for Lixivaptan) and urine osmolality (expected to drop significantly due to free water clearance)[3].

  • Tissue Harvest (Optional): Euthanize the animals at Tmax​ to harvest liver and kidney tissues. Homogenize tissues to determine the liver-to-plasma ratio, a critical metric for predicting hepatotoxicity[4].

Phase 4: LC-MS/MS Bioanalysis

Causality: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is required to differentiate the parent compound from active metabolites (e.g., WAY-138451 for Lixivaptan) with high specificity.

  • Extraction: Perform protein precipitation on plasma/tissue homogenates using cold acetonitrile containing an internal standard (e.g., isotopically labeled tolvaptan).

  • Quantification: Run samples through a C18 reverse-phase column. Calculate PK parameters ( Cmax​ , Tmax​ , AUC0−t​ , t1/2​ ) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Conclusion

Both Ribuvaptan and Lixivaptan demonstrate robust pharmacokinetic profiles in rodents, characterized by rapid absorption and potent pharmacodynamic target engagement. However, their distinct receptor selectivities dictate their experimental use. Ribuvaptan's dual V1a/V2 antagonism makes it an optimal candidate for cardiovascular and heart failure models where simultaneous afterload reduction and aquaresis are desired[2]. Conversely, Lixivaptan's high V2 selectivity, combined with its demonstrably lower hepatic accumulation in rat mass balance studies, positions it as a superior, safer tool for chronic administration in ADPKD and hyponatremia research[3][4][5].

References

  • PubChem - NIH. Ribuvaptan | C23H20ClF6N5O5 | CID 72725085. Retrieved from[Link]

  • LD Organisation. BOOK OF ABSTRACTS 2016 (Ribuvaptan Pharmacokinetics). Retrieved from[Link]

  • Woodhead, J.L., et al. (2020). Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney Disease Using Quantitative Systems Toxicology Modeling. PMC - NIH. Retrieved from[Link]

  • Simulations Plus. Prospective Liver Safety Comparison of Two Treatments for Autosomal-Dominant Polycystic Kidney Disease (ADPKD) Using Quantitative Systems Toxicology Modeling. Retrieved from[Link]

  • Gattone, V.H., et al. (2012). Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model. PMC - NIH. Retrieved from[Link]

  • Di Mise, A., et al. (2019). Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells. PMC - NIH. Retrieved from[Link]

Sources

Validation

Evaluating Ribuvaptan Cross-Reactivity with Oxytocin Receptors: A Comparative Profiling Guide

As drug development professionals targeting the arginine vasopressin (AVP) system, we face a persistent structural challenge: the high sequence homology between vasopressin receptors (V1a, V1b, V2) and the oxytocin recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals targeting the arginine vasopressin (AVP) system, we face a persistent structural challenge: the high sequence homology between vasopressin receptors (V1a, V1b, V2) and the oxytocin receptor (OXTR). Ribuvaptan (BAY 86-8050) has emerged as a potent, dual-acting V1a/V2 receptor antagonist designed for cardiovascular and renal indications, such as heart failure [1]. However, because the orthosteric binding pockets of the AVP/OT receptor family are highly conserved, evaluating off-target cross-reactivity at the OXTR is a critical milestone to prevent unintended tocolytic (anti-contraction) or uterotonic effects [2].

This guide provides an objective comparison of Ribuvaptan against other vaptans and outlines the field-proven, self-validating experimental workflows required to accurately profile OXTR cross-reactivity.

The Mechanistic Basis of Vaptan Cross-Reactivity

The AVP and OT receptors belong to the rhodopsin-like Class A G-protein-coupled receptor (GPCR) superfamily. The structural similarity between the endogenous nonapeptides—arginine vasopressin and oxytocin—differs by only two amino acids. Consequently, their respective receptors share significant transmembrane domain identity [3].

From a signaling perspective, V1a and OXTR both couple to the Gq/11 pathway , which activates phospholipase C (PLC) and triggers intracellular calcium mobilization. In contrast, the V2 receptor couples to the Gs pathway , stimulating adenylyl cyclase and cAMP production. Because Ribuvaptan is engineered to block the Gq-coupled V1a receptor, it inherently carries a higher risk of interacting with the structurally analogous, Gq-coupled OXTR compared to strictly V2-selective antagonists [4].

GPCR_Signaling cluster_Gq Gq/11 Pathway (OXTR & V1aR) cluster_Gs Gs Pathway (V2R) Receptor1 OXTR / V1aR Gq Gq Protein Receptor1->Gq PLC PLC-β Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ IP3->Ca2 Receptor2 V2R Gs Gs Protein Receptor2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA

Diagram 1: Divergent GPCR signaling pathways of the Vasopressin/Oxytocin receptor family.

Comparative Selectivity Profiling

To contextualize Ribuvaptan's performance, we must benchmark it against other clinical-stage receptor modulators. The table below summarizes the target selectivity profiles of key compounds.

Note: Affinities (Ki/IC50) vary by specific assay conditions; values represent consensus ranges from recombinant human receptor models.

CompoundPrimary Target(s)V1a AffinityV2 AffinityOXTR Cross-ReactivityClinical Context
Ribuvaptan V1a / V2 (Dual)High (≤ 2 nM)High (~40 nM)Low to ModerateHeart failure, renal disease[4]
Tolvaptan V2 (Selective)Low (> 1000 nM)High (≤ 5 nM)MinimalHyponatremia, ADPKD
Relcovaptan V1a (Selective)High (≤ 1 nM)Low (> 1000 nM)ModerateRaynaud's, Dysmenorrhea
Conivaptan V1a / V2 (Dual)High (≤ 2 nM)High (≤ 5 nM)ModerateEuvolemic hyponatremia
Atosiban OXTR / V1a (Mixed)ModerateMinimalHigh (Target)Preterm labor (Tocolytic)[2]

Expert Insight: While highly selective V2 antagonists like Tolvaptan bypass OXTR entirely, dual V1a/V2 antagonists like Ribuvaptan and Conivaptan require rigorous functional screening. Even weak OXTR binding can translate to clinically significant effects if the local tissue concentration of the drug is high.

Experimental Workflows for Evaluating Cross-Reactivity

To establish a self-validating data package for regulatory submission, we employ a two-tiered screening cascade. We first assess thermodynamic binding affinity, followed by real-time functional activity.

Screening_Workflow Compound Ribuvaptan (Test Compound) Binding Primary Screen: TR-FRET Binding Assay Compound->Binding Decision Affinity Check: OXTR IC50 Determination Binding->Decision Functional Secondary Screen: FLIPR Calcium Assay Decision->Functional High/Mod Affinity InVivo In Vivo Validation: Uterine Contractility Decision->InVivo Low Affinity Functional->InVivo

Diagram 2: Experimental workflow for evaluating oxytocin receptor cross-reactivity.

Protocol 1: TR-FRET Competitive Binding Assay (Affinity)

Causality & Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional radioligand binding. Many small-molecule vaptans are highly hydrophobic and can cause non-specific interference. TR-FRET provides a homogenous, wash-free format that minimizes compound auto-fluorescence through time-gated signal acquisition, ensuring the calculated Ki​ is a true reflection of receptor affinity.

Step-by-Step Methodology:

  • Receptor Preparation: Express human OXTR in HEK293 cells. Isolate cell membranes and label them with a Terbium (Tb)-coupled anti-OXTR antibody (FRET donor).

  • Tracer Addition: Utilize a fluorescently labeled oxytocin analog (e.g., HiLyte Fluor 647-OT) as the FRET acceptor.

  • Compound Titration: Dispense Ribuvaptan in a 10-point dose-response curve (ranging from 10 µM down to 0.1 nM) into a 384-well microplate.

  • Incubation: Combine the labeled membranes, tracer, and Ribuvaptan. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Validation & Controls: Include Atosiban as a positive control for OXTR displacement and DMSO as a vehicle negative control. Calculate the Z'-factor; an assay is only validated if Z' > 0.6.

  • Detection: Read the plate using a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 620 nm and 665 nm). Calculate the IC50 from the 665/620 ratio and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Intracellular Calcium Assay (Functional Activity)

Causality & Choice: Binding affinity does not predict functional efficacy. A compound might bind OXTR but act as a partial agonist rather than a pure antagonist, which would dangerously induce uterine contractions instead of blocking them. Because OXTR is Gq-coupled, a Fluorometric Imaging Plate Reader (FLIPR) assay measuring real-time intracellular calcium ( Ca2+ ) flux is the gold standard [3]. We use a dual-addition protocol to self-validate the system: the first addition checks for agonism, and the second checks for antagonism.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human OXTR into a 384-well clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) combined with probenecid (to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • First Addition (Agonism Check): Place the plate in the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject Ribuvaptan (dose-response titration) and monitor fluorescence for 3 minutes. If Ribuvaptan is a pure antagonist, there will be no spike in fluorescence.

  • Second Addition (Antagonism Check): Following the 3-minute read, inject the endogenous ligand (Oxytocin) at its EC80​ concentration. Monitor fluorescence for an additional 3 minutes.

  • Data Analysis: Measure the peak fluorescence minus the baseline. Plot the inhibition of the oxytocin-induced Ca2+ spike against the Ribuvaptan concentration to determine the functional IC50​ .

By rigorously applying these two methodologies, development teams can confidently map the pharmacological boundaries of Ribuvaptan, ensuring that its potent V1a/V2 blockade does not inadvertently trigger oxytocinergic pathways.

References

  • PubChem. "Ribuvaptan." National Center for Biotechnology Information. Available at:[Link]

  • Vrachnis, N., et al. "The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents." International Journal of Endocrinology, 2011. Available at:[Link]

  • Chini, B., et al. "Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery." Progress in Brain Research, 2017. Available at:[Link]

  • Bayer HealthCare Pharmaceuticals. "V1a receptor antagonists for use in the treatment of renal diseases." Patent WO2017191117A1, 2017.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ribuvaptan
Reactant of Route 2
Reactant of Route 2
Ribuvaptan
© Copyright 2026 BenchChem. All Rights Reserved.